molecular formula C7H13BrO2 B1581341 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane CAS No. 24400-75-7

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane

Cat. No. B1581341
CAS RN: 24400-75-7
M. Wt: 209.08 g/mol
InChI Key: VMAKIQSICJHVNP-UHFFFAOYSA-N
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Patent
US04312994

Procedure details

4.0 grams of 5-chloro-2-pentanone ethylene ketal is mixed with 9.0 grams of lithium bromide and 2.0 grams of diisopropylethylamine in 30 ml of tetrahydrofuran which has been distilled from lithium aluminum hydride. The mixture is refluxed under nitrogen for 48 hours, cooled and poured into a mixture of ether and water for extraction. The ether layer is washed twice with water, then with 1 N hydrochloric acid and then twice again with water. The ether layer is then dried over sodium sulfate and evaporated under reduced pressure to give title product.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:10][C:4]([CH2:6][CH2:7][CH2:8]Cl)([CH3:5])[O:3][CH2:2]1.[Br-:11].[Li+].C(N(C(C)C)CC)(C)C>O1CCCC1>[CH2:1]1[O:10][C:4]([CH2:6][CH2:7][CH2:8][Br:11])([CH3:5])[O:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1COC(C)(CCCCl)O1
Name
Quantity
9 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
has been distilled from lithium aluminum hydride
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed under nitrogen for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured into a mixture of ether and water for extraction
WASH
Type
WASH
Details
The ether layer is washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer is then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1COC(C)(CCCBr)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.